molecular formula C14H20N4O3 B2904842 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2189434-24-8

2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No. B2904842
CAS RN: 2189434-24-8
M. Wt: 292.339
InChI Key: GXGUOARJVIWQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a morpholinylchalcone derivative . It is used as a building block for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .


Synthesis Analysis

The synthesis of this compound involves a practical protocol developed for the synthesis of 2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from α,β-unsaturated esters, malononitrile, and an aryl substituted guanidine via the corresponding 3-aryl-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are formed upon treatment of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with an aryl substituted guanidine in 1,4-dioxane and are converted to the desired 4-aminopyridopyrimidines with NaOMe/MeOH through a Dimroth rearrangement .


Molecular Structure Analysis

The molecular structure of this compound was confirmed on the basis of elemental analyses and spectral data .


Chemical Reactions Analysis

The compound reacts with 6-aminothiouracil to form a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . The latter thiones reacted with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .

Scientific Research Applications

Parkinson's Disease Imaging

  • Synthesis of [11C]HG-10-102-01 for LRRK2 Enzyme Imaging in Parkinson's Disease : This study focuses on synthesizing a compound related to the one for use as a PET imaging agent in Parkinson's disease. The synthesis involves multiple steps, including O-[11C]methylation, to create a tracer for imaging the LRRK2 enzyme, which is significant in Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Anti-Inflammatory and Analgesic Agents

  • Synthesis of Novel Compounds Derived from Visnaginone and Khellinone : This study involves synthesizing new heterocyclic compounds, including those with a structure similar to the compound , with potential anti-inflammatory and analgesic properties. These compounds were found to be effective COX-2 inhibitors and displayed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Reactions

  • Chemical Synthesis of Related Compounds : A study conducted by Voskressensky et al. (2015) details the synthesis of related compounds involving reactions with acetylenedicarboxylate ester and methyl propiolate, leading to complex product mixtures. This research contributes to the broader understanding of chemical reactions and synthesis involving similar compounds (Voskressensky, Kovaleva, Borisova, Titov, Toze, Listratova, Khrustalev, & Varlamov, 2015).

Acetylcholinesterase Reactivators

  • Study on Hydroxyimino Derivatives as Reactivators of Phosphorylated Acetylcholinesterase : This research explores methiodides derived from similar compounds and their role as reactivators of phosphorylated acetylcholinesterase, which is significant in the context of poisoning treatment and neurological research (Franchetti, Grifantini, & Martelli, 1969).

Future Directions

The future directions for this compound could involve further exploration of its potential applications, given its promising activities against the A-549 cell line . Further studies could also investigate its activity against other cell lines and its potential uses in other fields.

Mechanism of Action

Target of Action

Similar compounds are known to inhibit tyrosine kinases , suggesting that this compound may also target these enzymes. Tyrosine kinases play a crucial role in the regulation of cell growth and differentiation, making them important targets for anticancer drugs.

Biochemical Pathways

The compound likely affects the signaling pathways regulated by tyrosine kinases . By inhibiting these enzymes, it could disrupt the signaling cascades they control, leading to altered cell growth and differentiation. The exact downstream effects would depend on the specific tyrosine kinases inhibited and the cellular context.

Result of Action

The molecular and cellular effects of this compound’s action would likely include altered cell growth and differentiation, given its potential role as a tyrosine kinase inhibitor . In the context of cancer cells, this could result in reduced proliferation or induced cell death.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the local concentration of its target enzymes or by interactions with other molecules in the cell. The compound’s stability could also be influenced by factors such as pH and temperature.

properties

IUPAC Name

2-methoxy-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-20-10-12(19)18-4-2-3-11-9-15-14(16-13(11)18)17-5-7-21-8-6-17/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGUOARJVIWQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.